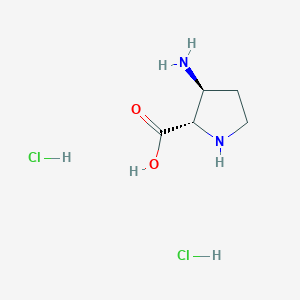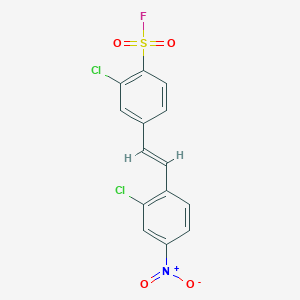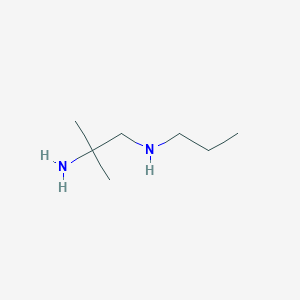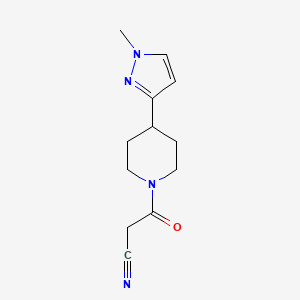
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative that features a furan ring substituted with a 2-methyl-1H-imidazol-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the imidazole and furan rings in this compound adds to its chemical diversity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Furan Ring: The furan ring can be introduced through various methods, including the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and aromatization.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted imidazole and furan derivatives, which can be further utilized in pharmaceutical and chemical research.
Aplicaciones Científicas De Investigación
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and enviroxime contain the imidazole ring and exhibit various biological activities.
Furan Derivatives: Furan-containing compounds like furfural and furan-2-carboxylic acid are used in organic synthesis and industrial applications.
Uniqueness
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is unique due to the combination of the imidazole and furan rings with the boronic acid group.
Propiedades
Fórmula molecular |
C8H9BN2O3 |
|---|---|
Peso molecular |
191.98 g/mol |
Nombre IUPAC |
[4-(2-methylimidazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-10-2-3-11(6)7-4-8(9(12)13)14-5-7/h2-5,12-13H,1H3 |
Clave InChI |
SJFKHQHIQLVUNH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CO1)N2C=CN=C2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9S,11R)-9,11-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-one](/img/structure/B13347291.png)




![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride](/img/structure/B13347347.png)





